(2-Bromoethyl)cyclobutane
Overview
Description
“(2-Bromoethyl)cyclobutane” is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a mono-isotopic mass of 162.004410 Da .
Synthesis Analysis
The synthesis of cyclobutanes often involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . A one-step approach to borylated cyclobutanes from amides of carboxylic acids and vinyl boronates has been developed. This reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring with a bromoethyl group attached . It has no hydrogen bond acceptors or donors, and it has two freely rotating bonds .
Chemical Reactions Analysis
The chemical reactions involving cyclobutanes often include [2 + 2] cycloadditions . In the case of “this compound”, specific reactions have not been detailed in the literature.
Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 149.0±8.0 °C at 760 mmHg, and a vapor pressure of 5.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 37.0±3.0 kJ/mol, and it has a flash point of 54.4±13.6 °C . The compound has a molar refractivity of 35.5±0.3 cm3, and its polarizability is 14.1±0.5 10-24 cm3 .
Scientific Research Applications
Bioactive Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids, which are structurally related to (2-Bromoethyl)cyclobutane, demonstrate significant antimicrobial, antibacterial, anticancer, and other biological activities. These compounds, isolated from terrestrial and marine species, have potential applications in drug discovery and development. The review by Dembitsky (2007) in the Journal of Natural Medicines provides a comprehensive overview of these compounds, their biosynthesis, photodimerization, and biological activities, highlighting their significance in scientific research (Dembitsky, 2007).
Cyclobutanes in Drug Candidates
The unique structure of the cyclobutane ring, including its puckered structure and chemical inertness, makes it a valuable component in medicinal chemistry. Cyclobutanes, including derivatives of this compound, are utilized to improve various properties of drug candidates, such as metabolic stability and pharmacophore orientation. The review by van der Kolk et al. (2022) in Chemmedchem delves into the contributions of cyclobutane rings in drug development (van der Kolk et al., 2022).
Synthesis Improvements
The synthesis of this compound and related compounds is crucial for their application in scientific research. Hui (2003) in the Chinese Journal of Medicinal Chemistry discusses an improved synthetic procedure for bromomethyl cyclobutane, a compound structurally similar to this compound. This process is notable for its mild reaction conditions and suitability for industrial production, which is essential for the large-scale application of these compounds (Hui, 2003).
Catalytic Enantioselective Cycloadditions
The catalytic enantioselective synthesis of cyclobutanes, including derivatives of this compound, is important for producing biologically significant molecules. Xu et al. (2015) in Angewandte Chemie review the advances in catalytic enantioselective [2+2] cycloadditions, which provide access to a wide array of enantiomerically enriched cyclobutanes. These methods are critical for synthesizing complex molecules with specific stereochemistry (Xu et al., 2015).
Tandem Catalysis for Asymmetric Coupling
The tandem catalysis of ethylene and enynes, involving cyclobutanes, presents a method for synthesizing complex chiral molecules. Pagar and RajanBabu (2018) in Science report a cobalt-catalyzed route to vinylcyclobutenes and cyclobutanes with all-carbon quaternary centers. This method is significant for the development of pharmaceuticals and highlights the versatility of cyclobutane derivatives in chemical synthesis (Pagar & RajanBabu, 2018).
Safety and Hazards
“(2-Bromoethyl)cyclobutane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be handled in a well-ventilated area or outdoors, and contact with skin, eyes, or clothing should be avoided .
Properties
IUPAC Name |
2-bromoethylcyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPKKDAPJQUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960078-90-4 | |
Record name | (2-bromoethyl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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